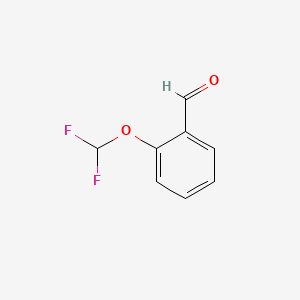

2-(Difluoromethoxy)benzaldehyde

Beschreibung

Historical Background and Discovery

The development of 2-(Difluoromethoxy)benzaldehyde is intrinsically linked to the broader evolution of organofluorine chemistry and the systematic exploration of difluoromethoxy-containing compounds. The foundational work in preparing difluoromethoxy derivatives of aromatic aldehydes was established through synthetic methodologies that emerged in the latter half of the twentieth century. The systematic preparation of difluoromethoxy derivatives of aromatic aldehydes was developed through processes involving the reaction of aromatic aldehydes with difluorochloromethane in the presence of strong bases such as caustic alkali. These early synthetic approaches demonstrated yields of ortho-difluoromethoxybenzaldehyde reaching ninety percent under optimized conditions, with the compound exhibiting a boiling point of eighty-nine degrees Celsius under reduced pressure of five millimeters of mercury.

The historical significance of this compound extends beyond its initial synthesis to encompass its role in advancing the understanding of fluorinated organic molecules. The development of reliable synthetic pathways for difluoromethoxy-containing aromatic aldehydes represented a crucial advancement in organofluorine chemistry, enabling subsequent research into the unique properties and applications of these compounds. Chinese research institutions, particularly the Shanghai Institute of Organic Chemistry, have made substantial contributions to difluorocarbene chemistry and developed multiple types of difluorocarbene reagents that have facilitated the synthesis of various fluorinated compounds including difluoromethoxy derivatives.

The evolution of synthetic methodologies for preparing this compound has paralleled broader developments in fluorination chemistry, including the development of safer and more efficient reagents for introducing difluoromethoxy groups into organic molecules. Modern synthetic approaches have incorporated visible light photoredox catalysis and mechanochemical methods, representing significant advances from the early thermal processes that required elevated temperatures and strong basic conditions.

Classification and Nomenclature

This compound is systematically classified as an aromatic aldehyde bearing a difluoromethoxy substituent at the ortho position relative to the formyl group. The compound is officially designated with the Chemical Abstracts Service registry number 71653-64-0 and carries the molecular formula C₈H₆F₂O₂, corresponding to a molecular weight of 172.13 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting the systematic naming convention that identifies the position of the difluoromethoxy substituent relative to the aldehyde functional group.

The compound is also known by several synonymous designations, including ortho-difluoromethoxybenzaldehyde and 2-difluoromethoxy-benzaldehyde, all of which refer to the same chemical entity. The Simplified Molecular Input Line Entry System representation of the compound is C1=CC=C(C(=C1)C=O)OC(F)F, which provides a linear notation describing the molecular structure. The International Chemical Identifier key for this compound is QPBNHDFPMRENBC-UHFFFAOYSA-N, serving as a unique digital identifier for database searches and chemical informatics applications.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 71653-64-0 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | C1=CC=C(C(=C1)C=O)OC(F)F |

| International Chemical Identifier Key | QPBNHDFPMRENBC-UHFFFAOYSA-N |

| PubChem Compound Identifier | 2736984 |

The classification of this compound within chemical databases reflects its dual functionality as both an aromatic aldehyde and a fluorinated organic compound. This dual classification is significant for chemical retrieval systems and research applications, as it allows the compound to be identified through searches related to either aldehyde chemistry or organofluorine chemistry. The compound's classification also extends to its recognition as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyestuffs.

Chemical Significance in Organofluorine Chemistry

The difluoromethoxy group present in this compound represents a particularly significant structural motif in contemporary organofluorine chemistry due to its unique combination of physicochemical properties. Unlike simple methoxy groups, the difluoromethoxy functionality exhibits enhanced metabolic stability and increased lipophilicity, while maintaining hydrogen bond donor capabilities that distinguish it from trifluoromethoxy groups. This distinctive property profile has positioned difluoromethoxy-containing compounds as valuable tools for fine-tuning molecular properties in pharmaceutical and agrochemical research.

The chemical significance of the difluoromethoxy group extends to its influence on molecular conformation and electronic properties. The presence of two fluorine atoms adjacent to the oxygen atom creates a unique electronic environment that affects both the reactivity of the benzaldehyde core and the overall molecular properties. Research has demonstrated that difluoromethoxy groups can participate in dynamic lipophilicity, where compounds can alter their lipophilic character according to their surrounding chemical environment through simple bond rotation around the oxygen-carbon difluoromethyl bond. This dynamic behavior contributes to the compound's utility in medicinal chemistry applications where controlled lipophilicity is desired.

The synthetic accessibility of this compound through various difluoromethylation strategies has contributed significantly to its importance in organofluorine research. Modern synthetic approaches include mechanochemical difluoromethylations of alcohols, which provide mild reaction conditions and high efficiency for introducing difluoromethoxy groups. These methodological advances have made difluoromethoxy-containing compounds more readily available for research applications, thereby expanding their utility in drug discovery and materials science.

The electronic effects of the difluoromethoxy substituent on the benzaldehyde core have been extensively studied, revealing significant influences on both electrophilic and nucleophilic reactivity patterns. Research on the nitration of aromatic aldehydes bearing difluoromethoxy groups has demonstrated that these substituents can direct regioselectivity in electrophilic aromatic substitution reactions, sometimes leading to partial replacement of the aldehyde group under certain conditions. These studies have provided valuable insights into the electronic and steric effects of difluoromethoxy groups on aromatic systems.

Research Relevance and Scientific Importance

This compound serves as a crucial intermediate in the preparation of pharmaceuticals, agrochemicals, and dyestuffs, establishing its importance across multiple areas of applied chemistry. The compound's role as a synthetic building block is particularly significant in the development of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, which represent an important class of bioactive molecules. This synthetic utility stems from the compound's dual functionality, combining the reactivity of the aldehyde group with the unique properties imparted by the difluoromethoxy substituent.

The research relevance of this compound extends to its role in advancing visible light photoredox catalysis methodologies for fluorinated compound synthesis. Recent developments in photoredox catalysis have enabled the selective formation of difluoromethoxy radicals at room temperature, opening new pathways for late-stage functionalization of complex molecules. These methodological advances have been applied to the modification of pharmaceutically relevant compounds, including anti-hyperuricemic, anti-arrhythmic, and anti-retroviral drugs, demonstrating the compound's importance in medicinal chemistry research.

The scientific importance of this compound is further highlighted by its incorporation into advanced drug discovery programs, particularly in the development of estrogen receptor modulators and anticancer agents. Research has demonstrated that difluoromethoxy-substituted estratriene derivatives can exhibit enhanced potency compared to their non-fluorinated analogs, with some compounds showing sub-micromolar antiproliferative activities against breast cancer cell lines. These findings underscore the compound's value as a starting material for developing therapeutically relevant molecules with improved pharmacological profiles.

The compound's research significance also encompasses its role in structure-activity relationship studies, where the difluoromethoxy group serves as a key structural element for optimizing biological activity. Studies on steroid sulfatase inhibitors have revealed that difluoromethoxy-substituted compounds can achieve picomolar potency levels, demonstrating the remarkable enhancement in biological activity that can be achieved through strategic incorporation of this functional group. These research findings have contributed to a deeper understanding of how fluorinated substituents can modulate biological activity and have informed the design of new therapeutic agents.

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-5,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBNHDFPMRENBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985793 | |

| Record name | 2-(Difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-64-0, 66988-93-0 | |

| Record name | 2-(Difluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(Difluoromethoxy)-5-methoxybenzaldehyde (C₉H₈F₂O₃)

- Key Features : Additional methoxy (-OCH₃) group at the 5-position.

- Comparison : The dual substitution (difluoromethoxy and methoxy) increases hydrogen-bonding capacity and solubility in polar solvents compared to 2-(Difluoromethoxy)benzaldehyde. This enhances its utility in medicinal chemistry for targeting enzymes like kinases .

- Biological Activity : Derivatives show anticancer activity against breast cancer cell lines (IC₅₀: ~5–10 μM) .

2-(Difluoromethoxy)-4,5-difluorobenzaldehyde (C₈H₄F₄O₂)

- Key Features : Fluorine atoms at 4- and 5-positions.

- Comparison : The electron-withdrawing fluorine atoms reduce electron density on the aromatic ring, lowering reactivity in electrophilic substitutions but enhancing stability under acidic conditions. This compound is preferred in synthesizing fluorinated heterocycles for antimicrobial applications .

5-Difluoromethoxy-2-nitrobenzaldehyde (C₈H₅F₂NO₄)

- Key Features: Nitro (-NO₂) group at the 5-position.

- Comparison : The nitro group introduces strong electron-withdrawing effects, making the aldehyde more electrophilic. This facilitates condensation reactions but reduces metabolic stability in vivo. Used in synthesizing nitroaromatic drugs .

Substituent Position and Electronic Effects

Physicochemical Properties

| Property | This compound | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | 2-Methoxybenzaldehyde |

|---|---|---|---|

| LogP | 2.1 | 2.8 | 1.5 |

| Water Solubility (mg/mL) | 0.8 | 0.3 | 5.2 |

| Melting Point (°C) | 45–48 | 62–65 | 38–40 |

| pKa (Aldehyde) | ~8.5 | ~7.9 | ~10.2 |

Unique Advantages of this compound

Metabolic Stability : The difluoromethoxy group resists oxidative degradation better than methoxy or ethoxy groups, prolonging drug half-life .

Tunable Reactivity : Position-specific fluorine substitution allows precise modulation of electronic effects for targeted synthesis .

Synergy with Other Groups : Compatibility with bromine, nitro, and heterocyclic substituents enables diverse applications in drug discovery .

Vorbereitungsmethoden

Difluoromethylation of Hydroxybenzaldehydes Using Solid Sodium Chlorodifluoroacetate

One of the most effective and selective methods involves the reaction of 3,4-dihydroxybenzaldehyde with solid sodium chlorodifluoroacetate as the difluoromethylation reagent under alkaline conditions. This method is notable for its high yield and selectivity for the mono-difluoromethoxy substitution at the 4-position hydroxyl group, producing 3-hydroxyl-4-difluoromethoxybenzaldehyde, a close analog of 2-(Difluoromethoxy)benzaldehyde derivatives.

- Starting material: 3,4-dihydroxybenzaldehyde

- Difluoromethylation reagent: Sodium chlorodifluoroacetate (solid)

- Base: Sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide

- Solvent: DMF, DMSO, NMP, dioxane, toluene, or water mixtures

- Temperature: 30–120 °C (optimal 60–120 °C)

- Reaction time: 1–10 hours

- Yield: Approximately 57.5% for mono-substituted product

| Component | Amount (mmol) | Equivalents |

|---|---|---|

| 3,4-Dihydroxybenzaldehyde | 36.9 | 1.0 |

| Sodium carbonate | 110.7 | 3.0 |

| Sodium chlorodifluoroacetate | 56.1 | 1.5 |

| Solvent (DMF) | 250 mL | - |

| Temperature | 80 °C | - |

| Reaction time | 6 hours | - |

After reaction, acidification to pH 5-6 and extraction with ethyl acetate followed by purification yields the target compound with high selectivity and minimal di-substitution byproducts.

Alkylation of Hydroxybenzaldehydes with Chlorodifluoroacetate Esters

Another approach involves the alkylation of hydroxybenzaldehydes (e.g., 3,4-dihydroxybenzaldehyde) with chlorodifluoroacetate esters under basic conditions. This method can yield both mono- and bis-difluoromethoxy substituted benzaldehydes, depending on reaction conditions and stoichiometry.

- Yield: Mono-substituted product ~45%, bis-substituted ~20%

- Reagents: Chlorodifluoroacetate esters

- Base: Alkali metal hydroxides or carbonates

- Solvent: Polar aprotic solvents such as DMF

- Temperature: Moderate heating (e.g., reflux)

This method is useful for preparing analogues with difluoromethoxy groups at specific positions on the aromatic ring.

Nucleophilic Substitution Using Difluorocarbene Precursors

Difluoromethylation can also be achieved via in situ generation of difluorocarbene intermediates from reagents such as difluoromethyl sulfonium salts or chlorodifluoromethane under basic conditions. Phenolic hydroxyl groups on benzaldehydes react with difluorocarbene to form the difluoromethoxy substituent.

- Mechanism: Phenoxide ion reacts with difluorocarbene to form OCF2H group

- Reagents: Difluoromethyl sulfonium salts, chlorodifluoromethane

- Base: Strong bases to generate phenoxide

- Solvent: Polar aprotic solvents

- Yield: Variable, depending on substrate and conditions

This method is mechanistically insightful and allows for selective difluoromethylation of phenols.

Industrial and Laboratory Scale Considerations

- Industrial methods often optimize the above routes for scale, safety, and cost.

- Use of solid difluoromethylation reagents (e.g., sodium chlorodifluoroacetate) is preferred for ease of handling and environmental considerations.

- Reaction conditions are optimized to minimize byproducts such as di-substituted compounds.

- Purification typically involves acid-base extraction and chromatographic techniques.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The use of solid sodium chlorodifluoroacetate as a difluoromethylation reagent under alkaline conditions provides a safer, more environmentally benign process with improved yields and selectivity compared to liquid or gaseous reagents.

- Reaction temperature and time are critical parameters; higher temperatures (up to 120 °C) and longer reaction times (up to 10 hours) favor higher yields but may increase byproduct formation.

- Choice of base affects selectivity; sodium carbonate and potassium carbonate are preferred for mild basicity and better selectivity.

- Solvent choice impacts solubility and reaction kinetics; DMF and DMSO are commonly used due to their polarity and ability to dissolve both organic and inorganic reagents.

- Purification typically involves acidification to neutralize the base, extraction with organic solvents, drying, and chromatographic purification to isolate the mono-substituted product with high purity.

Q & A

Q. What are the recommended synthetic routes for 2-(difluoromethoxy)benzaldehyde in laboratory settings?

A common method involves condensation of benzaldehyde derivatives with chlorodifluoromethane using NaOH and a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride) in a dioxane/water mixture. This approach ensures efficient introduction of the difluoromethoxy group while maintaining regioselectivity . Alternative routes may involve nucleophilic substitution of hydroxyl or halogenated precursors with difluoromethylating agents, though yields depend on reaction optimization (e.g., temperature, solvent polarity).

Q. How should researchers characterize the purity and structural identity of this compound?

Combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity. Compare retention times against certified reference standards .

- NMR/IR : Confirm structural identity via H NMR (e.g., characteristic aldehyde proton at ~10 ppm) and IR (C=O stretch at ~1700 cm). Cross-reference with NIST spectral databases for validation .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing isotopic patterns of fluorine atoms.

Q. What safety protocols are critical when handling this compound?

- Use fume hoods to prevent inhalation exposure. In case of contact, flush eyes/skin with water for ≥15 minutes and seek medical attention .

- Avoid ignition sources due to potential decomposition into toxic gases (e.g., CO, fluorinated byproducts). Store in sealed containers under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictory stability data for this compound under varying experimental conditions?

Conduct controlled stability studies:

- Environmental Stress Testing : Expose the compound to extremes of pH, temperature, and light. Monitor degradation via HPLC and identify byproducts (e.g., oxidized sulfone derivatives) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions. For conflicting results, validate analytical methods (e.g., column selectivity, detector sensitivity) to rule out artifacts .

Q. How can this compound be functionalized for fluorinated probes in biological imaging?

- Conjugation Strategies : React the aldehyde group with amine-containing fluorophores (e.g., rhodamine hydrazide) to form Schiff base linkages. Purify via silica gel chromatography and confirm conjugation efficiency via fluorescence quenching assays .

- In Vitro Validation : Test probe specificity in cell cultures using confocal microscopy. Optimize fluorophore loading to balance brightness and background noise .

Q. What methodologies are effective for analyzing trace impurities in this compound batches?

- HPLC-UV/HRMS : Employ gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate impurities. Use HRMS to identify structural analogs (e.g., overoxidized sulfones or des-fluoro byproducts) .

- Spiking Experiments : Add known impurities (e.g., 5-(difluoromethoxy)-2-sulfonyl derivatives) to validate detection limits and quantification accuracy .

Q. How does the electronic effect of the difluoromethoxy group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of the -OCF group activates the benzaldehyde ring toward electrophilic substitution but may deactivate it in nucleophilic aromatic reactions. Computational studies (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.